Benzene-1,2-diamine;4-ethoxybenzene-1,2-diamine;naphthalene-1,4,5,8-tetracarboxylic acid
Description
Properties
CAS No. |
71799-53-6 |
|---|---|
Molecular Formula |
C28H28N4O9 |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
benzene-1,2-diamine;4-ethoxybenzene-1,2-diamine;naphthalene-1,4,5,8-tetracarboxylic acid |
InChI |
InChI=1S/C14H8O8.C8H12N2O.C6H8N2/c15-11(16)5-1-2-6(12(17)18)10-8(14(21)22)4-3-7(9(5)10)13(19)20;1-2-11-6-3-4-7(9)8(10)5-6;7-5-3-1-2-4-6(5)8/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22);3-5H,2,9-10H2,1H3;1-4H,7-8H2 |
InChI Key |
LXNZFRYTTOTXPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)N.C1=CC=C(C(=C1)N)N.C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-naphthalenetetracarboxylic acid involves the chlorination and oxidation of pyrene . The reaction products with 4-ethoxy-1,2-benzenediamine and o-phenylenediamine are typically prepared through a series of condensation reactions under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Naphthalenetetracarboxylic acid and its reaction products undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Organic Synthesis
Benzene-1,2-diamine and its derivatives are crucial intermediates in organic synthesis. They are often utilized to produce various chemical compounds including:
- Benzimidazoles : The synthesis of N-arylbenzene-1,2-diamines can lead to the formation of benzimidazole derivatives through reactions involving azobenzenes and hydrazobenzenes. This method is notable for its efficiency and the ability to produce multiple products in a single reaction step .
- Dyes and Pigments : Naphthalene-1,4,5,8-tetracarboxylic acid serves as an important precursor for the synthesis of dyes and pigments. Its derivatives are utilized in the manufacturing of high-performance colorants used in textiles and plastics .
Materials Science
The unique properties of naphthalene derivatives make them valuable in materials science:
- Polymer Chemistry : Naphthalene-1,4,5,8-tetracarboxylic acid is often used in the production of polyimides and other high-performance polymers due to its thermal stability and mechanical strength. These polymers find applications in electronics and aerospace industries .
- Organic Electronics : Compounds derived from benzene-1,2-diamine have shown promise in organic electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics due to their semiconducting properties .
Catalysis
Benzene-1,2-diamine derivatives have been explored as catalysts in various chemical reactions:
- Organocatalysts : Research has demonstrated that benzenediamine-derived bifunctional organocatalysts exhibit significant catalytic activity in several reactions including the reduction of nitro compounds. These catalysts are favored for their environmentally friendly nature compared to traditional metal catalysts .
Case Study 1: Synthesis of Benzimidazoles
A study reported the photoreduction of azobenzenes to hydrazobenzenes followed by transformation into N-phenylbenzene-1,2-diamines. This method showcased a one-pot synthesis approach that is both efficient and sustainable .
Case Study 2: Production of High-performance Polymers
Research on naphthalene-based polyimides highlighted their application in high-temperature environments due to their exceptional thermal stability. These polymers are critical for aerospace applications where materials must withstand extreme conditions .
Mechanism of Action
The mechanism of action of 1,4,5,8-naphthalenetetracarboxylic acid and its reaction products involves interactions with various molecular targets and pathways. The compound’s highly conjugated structure allows it to participate in electron transfer reactions, making it useful in applications like organic electronics. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
Benzene-1,2-diamine
Benzene-1,2-diamine (C₆H₈N₂) is an aromatic diamine with two amine groups at the 1,2-positions of the benzene ring. It serves as a precursor in organic synthesis, particularly for heterocyclic compounds and dyes. For example, it reacts with naphthalene-1,4,5,8-tetracarboxylic acid to synthesize Vat Red 14, a dye with cis/trans isomerism . Its reactivity stems from the electron-donating amino groups, enabling nucleophilic substitution and coordination chemistry.
4-Ethoxybenzene-1,2-diamine
4-Ethoxybenzene-1,2-diamine (C₈H₁₂N₂O) is a substituted derivative of benzene-1,2-diamine, featuring an ethoxy (-OCH₂CH₃) group at the 4-position. This substituent enhances solubility in organic solvents and modifies electronic properties, making it useful in ligand design and specialty polymers.
Naphthalene-1,4,5,8-tetracarboxylic Acid
Naphthalene-1,4,5,8-tetracarboxylic acid (C₁₄H₈O₈, CAS 128-97-2) is a polycarboxylic acid with four carboxyl groups symmetrically positioned on a naphthalene core. It is often utilized in its dianhydride form (CAS 81-30-1), which exhibits high thermal stability and reactivity. Key applications include:
- Lubricants : Derivatives like tetrabutyl esters reduce friction coefficients and enhance oxidation resistance .
- Semiconductors : Polyimides derived from this acid serve as n-type semiconductors in organic field-effect transistors (OFETs) due to their electron-deficient aromatic system .
- Dyes: It participates in condensation reactions with diamines to form anthraquinone-based dyes .
Comparative Analysis
Structural and Functional Differences
Research Findings and Data Tables
Key Physicochemical Data
Biological Activity
The compound comprising Benzene-1,2-diamine , 4-ethoxybenzene-1,2-diamine , and naphthalene-1,4,5,8-tetracarboxylic acid exhibits a range of biological activities due to its structural components. This article synthesizes findings from various studies to provide an authoritative overview of its biological activity.
Structural Overview
-
Benzene-1,2-diamine (o-phenylenediamine) :
- A well-known aromatic amine used in dye manufacturing and organic synthesis.
- Exhibits properties such as antioxidant activity and potential anti-cancer effects.
-
4-Ethoxybenzene-1,2-diamine :
- A derivative that may enhance the biological activity of the parent diamine through structural modifications.
-
Naphthalene-1,4,5,8-tetracarboxylic acid :
- Known for its applications in organic electronics and as a building block in various chemical syntheses.
- Its carboxylic acid groups can participate in hydrogen bonding and metal coordination.
Antiviral Activity
A notable study highlighted the antiviral potential of a related compound, bis-thiadiazolbenzene-1,2-diamine , which effectively inhibited HIV replication by chelating zinc ions from the viral nucleocapsid protein. This mechanism suggests that similar structural motifs in our compound may confer antiviral properties by disrupting critical viral functions .
Antioxidant Properties
Research indicates that compounds containing benzene-diamine structures often exhibit significant antioxidant activities. For instance, derivatives of benzene-1,2-diamine have shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases .
Anticancer Potential
The benzimidazole derivatives synthesized from benzene-1,2-diamine have demonstrated promising anticancer activities. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of apoptotic pathways .
Case Study 1: Antiviral Efficacy
In a controlled study involving MT-4 cells infected with HIV-1 and HIV-2, compounds derived from benzene-1,2-diamine demonstrated significant inhibition of viral replication. The cytotoxicity was assessed alongside antiviral activity to ensure safety profiles were maintained .
Case Study 2: Antioxidant Activity
A series of experiments evaluated the antioxidant capacity of various benzene-diamine derivatives. The results indicated that certain modifications to the benzene ring enhanced radical scavenging ability significantly compared to unmodified counterparts .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
